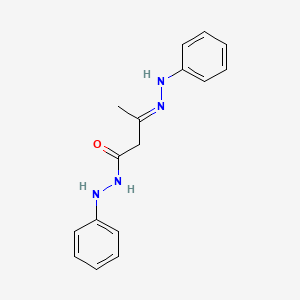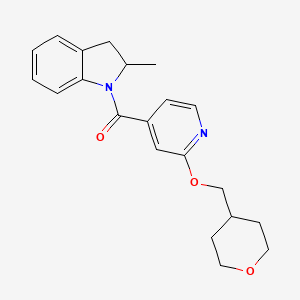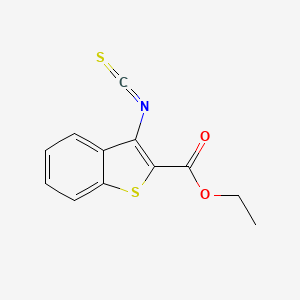![molecular formula C15H15ClFNO B3006757 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one CAS No. 757192-80-6](/img/structure/B3006757.png)
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one” is a complex organic molecule that contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The presence of fluorine and chlorine atoms suggests that it might have interesting reactivity and properties.
Molecular Structure Analysis
The molecular structure of this compound, based on its name, would include a pyrrole ring, which is a five-membered ring with alternating single and double bonds, and one of the carbon atoms replaced by a nitrogen . This ring would be substituted with various other groups, including a 3-fluoro-4-methylphenyl group and a 2-chloroethan-1-one group .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the electronegative fluorine and chlorine atoms, as well as the electron-rich pyrrole ring . These could participate in various types of reactions, including electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of the aromatic pyrrole ring and the halogen atoms could affect its polarity, solubility, boiling point, and melting point .Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of carbonyl 2-substituted pyrroles, including derivatives similar to 2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethan-1-one, has been studied using X-ray diffraction. These compounds exhibit different hydrogen bond motifs in their crystal structures, which are essential for understanding intermolecular interactions and stability. This is crucial for materials science and pharmaceutical research (Domagała et al., 2022).
Reactions with Nitrogen-Containing Agents
- The compound reacts with different nitrogen-containing agents, forming various pyrrole derivatives. This is significant for synthetic chemistry, particularly in developing new compounds with potential applications in medicinal chemistry (Kosolapova et al., 2013).
Corrosion Inhibition
- A similar pyrrole derivative has shown potential as a corrosion inhibitor. This is relevant for materials science, especially in protecting metals from corrosion, which has industrial applications (Louroubi et al., 2019).
Antimicrobial Properties
- Pyrrole derivatives, including those structurally related to the compound , have been synthesized and shown to possess antimicrobial properties. This is significant for developing new antimicrobial agents and understanding the structure-activity relationship in drug discovery (Kumar et al., 2017).
Chemical Synthesis Enhancement
- The compound's derivatives have been utilized in enhancing chemical synthesis techniques, such as microwave-assisted synthesis. This contributes to the development of more efficient and sustainable chemical synthesis methods (Wyrębek et al., 2009).
Fluoroionophores Development
- Derivatives of the compound have been used in developing fluoroionophores, which are essential in analytical chemistry for detecting metal ions, with applications in environmental monitoring and diagnostics (Hong et al., 2012).
Anion Recognition Properties
- The compound and its derivatives have applications in anion recognition, which is crucial in analytical and environmental chemistry for detecting various anions (Sharma et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-1-[1-(3-fluoro-4-methylphenyl)-2,5-dimethylpyrrol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO/c1-9-4-5-12(7-14(9)17)18-10(2)6-13(11(18)3)15(19)8-16/h4-7H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAUMMPNJELYZSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=CC(=C2C)C(=O)CCl)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2,4-Dimethoxyphenyl)-7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]chromen-2-one](/img/structure/B3006675.png)
![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B3006677.png)
![7'-fluoro-1'-methyl-1-(3,4,5-trimethoxybenzoyl)-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B3006678.png)
![N-(4-bromophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B3006679.png)

![N-{5-[(2E)-3-(dimethylamino)prop-2-enoyl]-4-methyl-1,3-thiazol-2-yl}-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3006682.png)
![2-Chloro-N-[3-(3-ethyl-1,2,4-oxadiazol-5-yl)cyclopentyl]acetamide](/img/structure/B3006683.png)


![2-[6-(4-Bromophenyl)pyridazin-3-yl]sulfanyl-1-thiophen-2-ylethanone](/img/structure/B3006690.png)
![(3-Fluorophenyl)(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B3006693.png)

![2-[(6-chloropyridazin-3-yl)sulfanyl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B3006695.png)

